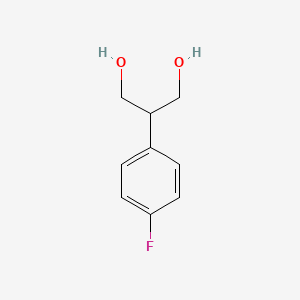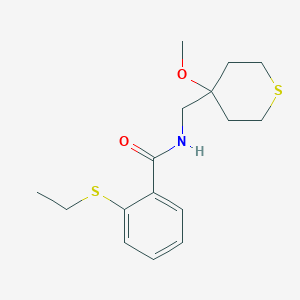
1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
The compound 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol, along with related quinolin-3-yl derivatives, has been investigated for its antituberculosis activity. In particular, the hydrocitrate form of a closely related compound exhibited high antituberculosis activity and is in the final stage of clinical trials, prepared for use in clinical practice. This highlights the potential of this class of compounds in contributing to antituberculosis treatments (Omel’kov, Fedorov, & Stepanov, 2019).
Antibacterial Activity
Another research focus on derivatives of this compound is their antibacterial properties. A study synthesized and characterized a molecule through halogenated hydrocarbon amination, revealing that the target molecule exhibits good antibacterial activity, indicating its potential in developing new antibacterial agents (Cai Zhi, 2010).
Cytotoxic Activity
Research on acronycine analogues, including derivatives of naphtho[1,2-b][1,10]-phenanthrolin-7(14H)-one series, highlighted the cytotoxic activities of these compounds against L1210 murine leukemia cells in vitro. This suggests that modifications of the this compound structure could yield compounds with potential anticancer properties (Bongui et al., 2005).
Radiation Stability and Antifungal Activity
Derivatives synthesized from related compounds demonstrated significant antifungal activity, comparable to commercial fungicides. Additionally, radiosterilization studies suggest that these compounds maintain their structure and biological activity up to certain radiation doses, indicating their potential for sterilization processes in pharmaceutical applications (Abdel-Gawad et al., 2005).
Carbene Precursors
Research into 1-methylquinolinium salts substituted with various aryl groups, including naphthalen-1-yl, indicated their potential as precursors for N-heterocyclic carbenes. This application is significant in the field of catalysis, where these carbenes can be utilized in a variety of catalytic reactions (Batsyts et al., 2019).
Spectroscopic Properties
Studies on styrylquinolinium dyes, including those related to this compound, have explored their spectroscopic properties, solvatochromism, and potential in organic electronics, demonstrating the versatility of this class of compounds in various scientific and technological applications (Bakalska et al., 2017).
Propiedades
IUPAC Name |
1-(6-bromo-4-phenylquinolin-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrNO/c26-18-11-12-22-21(14-18)20(16-6-2-1-3-7-16)15-23(27-22)25-19-9-5-4-8-17(19)10-13-24(25)28/h1-15,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUONXNMSCLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

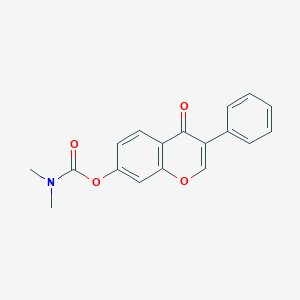
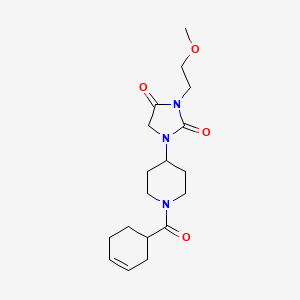
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)
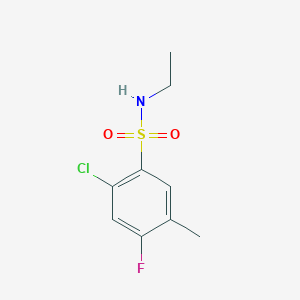
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

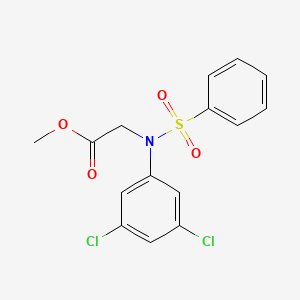

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
